4-Chloro-2-isopropyl-6-methylpyrimidine
Overview
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives, including those similar to 4-Chloro-2-isopropyl-6-methylpyrimidine, often involves multistep reactions. A notable example includes the synthesis of 4,6-dichloro-2-methylpyrimidine, an intermediate in anticancer drug production, which is synthesized from acetamidine hydrochloride and dimethyl malonate through cyclization and chlorination steps (Guo Lei-ming, 2012). This method provides insights into the synthesis process relevant to derivatives of 4-Chloro-2-isopropyl-6-methylpyrimidine.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives has been extensively studied using various spectroscopic techniques. For instance, 6-chloro-1-isobutyl-3-methylpyrimidine-2,4(1H,3H)-dione's structure was characterized via 1H NMR, 13C NMR, FT-IR, and HRMS, and its crystal structure was determined using X-ray diffraction and density functional theory (DFT) (Q. Guo et al., 2022). Such studies provide valuable insights into the molecular structure of 4-Chloro-2-isopropyl-6-methylpyrimidine.
Chemical Reactions and Properties
Pyrimidine derivatives undergo various chemical reactions that highlight their reactivity and potential applications. For example, the electrochemical synthesis of 4-amino-6-arylpyrimidines from 4-amino-6-chloropyrimidines and aryl halides showcases the compound's versatility in forming new bonds under mild conditions (S. Sengmany et al., 2011).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystalline structure, are crucial for their practical applications. Studies on compounds like 2-amino-4-chloro-6-methylpyrimidine and its cocrystals reveal detailed information on crystal packing, hydrogen bonding, and structural stability, which are essential for understanding the physical properties of 4-Chloro-2-isopropyl-6-methylpyrimidine (N. C. Khalib et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity with various nucleophiles and electrophiles, stability under different conditions, and potential for further functionalization, are vital for the application of pyrimidine derivatives in synthesis and other chemical processes. The transformation of heterocyclic halogeno compounds with nucleophiles provides insight into the reactivity patterns and ring transformations relevant to 4-Chloro-2-isopropyl-6-methylpyrimidine (V. Syadyaryavichyute & P. Vainilavichyus, 1996).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315) and eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P264) .
properties
IUPAC Name |
4-chloro-6-methyl-2-propan-2-ylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2/c1-5(2)8-10-6(3)4-7(9)11-8/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCDNTVCCXJUAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C(C)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20391285 | |
Record name | 4-chloro-2-isopropyl-6-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20391285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-isopropyl-6-methylpyrimidine | |
CAS RN |
4595-69-1 | |
Record name | 4-chloro-2-isopropyl-6-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20391285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-6-methyl-2-(propan-2-yl)pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.